(S)-2-(3-Bromophenyl)piperidine
Beschreibung
BenchChem offers high-quality (S)-2-(3-Bromophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3-Bromophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
(2S)-2-(3-bromophenyl)piperidine |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m0/s1 |
InChI-Schlüssel |
PIABJNAPJPTVKN-NSHDSACASA-N |
SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Isomerische SMILES |
C1CCN[C@@H](C1)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Solubility Profile of (S)-2-(3-Bromophenyl)piperidine in Organic Solvents
[1]
Executive Summary
(S)-2-(3-Bromophenyl)piperidine (CAS: 144237-73-4 for the generic structure; specific enantiomer CAS varies by salt form) is a critical chiral building block in medicinal chemistry, particularly for the synthesis of Central Nervous System (CNS) agents and Substance P antagonists.[1]
Unlike its 3-substituted isomer (an intermediate for PARP inhibitors like Niraparib), the 2-substituted phenylpiperidine scaffold presents unique solubility challenges due to the steric hindrance proximal to the secondary amine. This guide details the solubility behavior of the free base and its common salts, providing a theoretical framework and practical protocols for process optimization.
Key Solubility Characteristics
-
Free Base: Highly lipophilic (LogP ~2.9); miscible with chlorinated solvents and low-molecular-weight alcohols; practically insoluble in water.[1]
-
Hydrohalide Salts (HCl/HBr): High aqueous solubility; limited solubility in non-polar organics; crystallizable from Acetone/Ethanol mixtures.[1]
-
Chiral Resolution: Typically requires polar protic systems (e.g., Ethanol, Methanol/Water) using tartaric acid derivatives.[2]
Physicochemical Characterization
Understanding the fundamental properties of the solute is a prerequisite for solvent selection.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Free base tends to be an oil; Salts are crystalline solids.[3][4] |
| pKa (Calculated) | ~9.63 | Basic secondary amine.[1] Protonates readily in acidic media.[1] |
| LogP (Predicted) | 2.92 ± 0.3 | Indicates preference for hydrophobic solvents.[1] |
| H-Bond Donors | 1 | Secondary amine (-NH).[1] |
| H-Bond Acceptors | 1 | Nitrogen lone pair. |
Solubility Profile & Solvent Selection
The solubility of (S)-2-(3-Bromophenyl)piperidine is governed by the "like dissolves like" principle, modified by the specific interactions of the piperidine ring.[1]
Predicted Hansen Solubility Parameters (HSP)
In the absence of empirical data for every solvent, HSP values provide a reliable prediction model.[1] The interaction distance (
-
Dispersion (
): High (due to the bromophenyl ring).[1] -
Polarity (
): Moderate (due to the amine dipole).[1] -
H-Bonding (
): Moderate (amine donor/acceptor).[1]
Table 2: Qualitative Solubility Profile (Free Base)
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Extraction, Chromatography load.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>200 mg/mL) | Reaction solvent, Salt formation.[2] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>300 mg/mL) | High-temp coupling reactions.[2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Crystallization (often as anti-solvent for salts).[1][2] |
| Hydrocarbons | Toluene, Heptane, Hexane | Low to Moderate | Toluene is a good solvent; Heptane is an anti-solvent.[2] |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Washing (removes inorganic salts).[1] |
Chiral Resolution & Salt Crystallization
For the (S)-enantiomer, optical purity is often achieved via diastereomeric salt formation.[1]
Experimental Protocols for Solubility Determination
To generate precise solubility curves (Mole Fraction vs. Temperature) for process scaling, the following self-validating protocols are recommended.
Protocol A: Dynamic Laser Monitoring (Polythermal Method)
Best for metastable zone width (MSZW) determination and rapid screening.[1]
-
Preparation: Weigh precise amounts of (S)-2-(3-Bromophenyl)piperidine (approx. 50–500 mg) into 4 mL clear glass vials.
-
Solvent Addition: Add varying volumes of solvent (e.g., MeOH, Toluene) to create a range of concentrations.[2]
-
Heating: Heat at a rate of 1°C/min with magnetic stirring (600 rpm) until the solution becomes clear (transmissivity = 100%). Record
.[1] -
Cooling: Cool at 1°C/min until turbidity is detected (transmissivity drops). Record
.[1] -
Validation: Repeat the cycle 3 times to ensure thermal stability of the solute.
Protocol B: Static Gravimetric Method (Isothermal)
Best for thermodynamic equilibrium data.[1]
-
Saturation: Add excess solid solute to the solvent in a jacketed vessel at constant temperature (
). -
Equilibration: Stir for 24–48 hours.
-
Sampling: Stop stirring and allow phases to separate (1 hr).
-
Filtration: Withdraw supernatant through a 0.45 µm pre-heated syringe filter.
-
Quantification: Evaporate solvent and weigh the residue, or analyze via HPLC (C18 column, MeCN/Water mobile phase).
Visualization: Solubility Determination Workflow
Caption: Workflow for determining solubility limits and metastable zones using Polythermal and Isothermal methods.
Thermodynamic Modeling
To interpolate solubility data for temperatures not experimentally measured, the Modified Apelblat Equation is the industry standard for this class of pharmaceutical intermediates.[2]
The Model
1Where:
- = Mole fraction solubility of (S)-2-(3-Bromophenyl)piperidine.[1]
- = Absolute temperature (Kelvin).[1]
- = Empirical constants derived from regression analysis of experimental data.
Interpretation:
-
If
is negative and large, the dissolution is strongly endothermic (solubility increases sharply with T).[1] -
This model accounts for the non-ideal behavior of the solution, which is critical for the polar amine/non-polar phenyl structure of this molecule.
Process Implications: Purification & Isolation
The solubility profile dictates the purification strategy. The following workflow describes the standard isolation of the (S)-enantiomer from a crude reaction mixture.
Visualization: Purification Logic
Caption: Purification and chiral resolution workflow leveraging solubility differences in ethanol systems.
Critical Process Notes
-
Anti-Solvent Addition: When crystallizing the HCl salt, dissolving in a minimum volume of Methanol and slowly adding Diethyl Ether or Heptane is a common technique to induce controlled nucleation.
-
Oil Formation: The free base is prone to "oiling out" in water/alcohol mixtures. Ensure temperature is kept above the oiling-out limit (LLPS) or use seed crystals during cooling.[1]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1228568-74-8, (R)-2-(3-Bromophenyl)piperidine (Isomer Analog Data).[1] Retrieved from [Link][1]
-
Google Patents. CN107235957A - Synthetic method for preparing Niraparib (Describes resolution of phenylpiperidine intermediates).[1] Retrieved from
-
MDPI. Thermodynamic Analysis of Solubility of Sulfonamides (Methodology Reference for Apelblat Modeling). Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5811547A - Method for inducing crystalline state transition in medicinal substance - Google Patents [patents.google.com]
- 3. Niraparib - Wikipedia [en.wikipedia.org]
- 4. 1335523-82-4 Cas No. | (S)-3-(4-Bromophenyl)piperidine | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Structural Analysis of Chiral 3-Bromophenyl Piperidine Derivatives
Abstract
The 3-bromophenyl piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active pharmaceutical agents where stereochemistry dictates therapeutic efficacy and safety.[1][2] The precise determination of both relative and absolute configuration is therefore not merely an academic exercise but a critical step in drug development. This guide provides researchers, scientists, and drug development professionals with an in-depth, integrated approach to the structural elucidation of these chiral molecules. Moving beyond a simple recitation of techniques, this document explains the causality behind experimental choices, presenting a cohesive workflow that leverages the strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, all validated and augmented by computational chemistry. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Chiral 3-Bromophenyl Piperidine Core
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs.[3] When substituted with a 3-bromophenyl group, this scaffold becomes a key building block for compounds targeting the central nervous system (CNS), including potential analgesics, antidepressants, and modulators of dopamine and serotonin receptors.[4][5][6] The introduction of a chiral center into the piperidine ring can profoundly influence a molecule's pharmacological profile.[1][7] Enantiomers can exhibit vastly different binding affinities, efficacies, and metabolic fates.[7] Consequently, an unambiguous assignment of the three-dimensional atomic arrangement is mandated by regulatory bodies and is fundamental to understanding structure-activity relationships (SAR).[7]
The analytical challenge lies in confirming not only the connectivity of the atoms but their precise spatial orientation. This requires a multi-technique approach, as no single method can provide a complete picture under all relevant conditions (e.g., solid state vs. solution). This guide presents an integrated workflow designed to deliver a comprehensive and definitive structural characterization.
The Definitive Answer: Single-Crystal X-Ray Crystallography for Absolute Configuration
For determining the absolute spatial arrangement of atoms in the solid state, single-crystal X-ray crystallography is the unequivocal gold standard.[8][9][10][11] It provides a direct, three-dimensional visualization of the molecule, unambiguously establishing the connectivity and absolute stereochemistry of all chiral centers.[8]
Expertise: Why Crystallography is Authoritative
The power of this technique lies in its ability to resolve the absolute configuration through the phenomenon of anomalous dispersion.[10] When X-rays interact with heavier atoms (like the bromine atom in our target scaffold), subtle differences in scattering can be measured between Friedel pairs of reflections (h,k,l and -h,-k,-l). This allows for the calculation of the Flack parameter , a critical value for validating the stereochemical assignment.[12][13][14]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[12]
-
A value near 1 suggests that the inverted structure is the correct one.[12]
-
A value around 0.5 may point to a racemic crystal or twinning.[12]
The presence of the bromine atom in the 3-bromophenyl piperidine scaffold is highly advantageous for this analysis, as it provides a strong anomalous scatterer, leading to a more reliable determination of the Flack parameter.[12]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain a single, high-quality crystal free of defects. This is often the most challenging step.[15]
-
Methodology: Slow evaporation is the most common technique. Dissolve the purified compound (3-5 mg) in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane). The solvent choice is critical and often requires screening.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at a stable temperature.
-
Trustworthiness Check: Visually inspect the resulting crystals under a microscope for sharp edges, uniform morphology, and lack of cloudiness.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data using a modern diffractometer equipped with a CCD or CMOS detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and molecular model.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters.
-
Crucial Step: In the final stages of refinement for a non-centrosymmetric space group, refine the Flack parameter to confirm the absolute configuration.[13][16][17]
-
Structure in Solution: NMR Spectroscopy for Conformational and Configurational Analysis
While crystallography provides a static picture, a molecule's conformation in solution is often more relevant to its biological activity. NMR spectroscopy is the most powerful tool for investigating this dynamic behavior.[18][19] For piperidine rings, NMR can elucidate the preferred chair conformation and the relative orientation of substituents.
Expertise: Causality in NMR Experiment Selection
The choice of NMR experiment is dictated by the specific structural question being asked.
-
¹H and ¹³C NMR: These are the foundational experiments for confirming the basic carbon-hydrogen framework. For piperidine rings, the chemical shifts and, more importantly, the coupling constants (³J values) of the ring protons are highly informative about their dihedral angles and thus their axial or equatorial positions.[18][20][21][22]
-
2D NOESY/ROESY: To determine the relative stereochemistry, one must probe through-space proximity, not through-bond connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the definitive experiments for this purpose.[23][24][25][26][27] A cross-peak between two protons in a NOESY spectrum indicates they are close in space (< 5 Å), providing powerful evidence for their relative orientation (e.g., diaxial or axial-equatorial).[25]
Data Presentation: Typical ¹H NMR Data for Piperidine Ring Protons
| Proton Position | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (³J, Hz) | Inferred Orientation |
| Axial (Hₐ) | Shielded (Upfield) | Large Jₐₐ (~10-13 Hz), Small Jₐₑ (~2-5 Hz) | Trans-diaxial or Gauche |
| Equatorial (Hₑ) | Deshielded (Downfield) | Small Jₑₐ (~2-5 Hz), Small Jₑₑ (~2-5 Hz) | Gauche |
Experimental Protocol: 2D NOESY for Relative Stereochemistry
-
Sample Preparation:
-
Dissolve ~5-10 mg of the highly purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a high-quality NMR tube.
-
Trustworthiness Check: The sample must be free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through it can improve data quality.
-
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥500 MHz is recommended for better resolution).
-
Optimize the mixing time (τₘ). This is a critical parameter that determines the time allowed for NOE buildup. Typical values for small molecules range from 300 to 800 ms. A range of mixing times should be tested.
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the off-diagonal cross-peaks. A cross-peak between Proton A and Proton B confirms their spatial proximity. For example, a strong NOE between a proton at C2 and a proton at C6 would strongly suggest they are on the same face of the piperidine ring (cis).
-
Chiroptical Methods and Computational Validation
When crystallization is not feasible, or as an orthogonal validation method, Electronic Circular Dichroism (ECD) spectroscopy offers a powerful alternative for assigning absolute configuration.[9][28][29]
Expertise: The Power of a Combined Experimental-Theoretical Approach
Modern structural analysis relies heavily on the synergy between experimental ECD data and theoretical calculations.[28] The process involves comparing the experimentally measured ECD spectrum of the unknown chiral molecule to a spectrum predicted by quantum-mechanical calculations, most commonly using Time-Dependent Density Functional Theory (TD-DFT).[28][30][31][32][33] If the experimental and calculated spectra match, the absolute configuration of the computationally modeled enantiomer is assigned to the experimental sample.[29]
Workflow Protocol: ECD Analysis via TD-DFT Correlation
-
Experimental ECD Spectrum Acquisition:
-
Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Record the ECD spectrum on a calibrated spectropolarimeter.
-
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the 3-bromophenyl piperidine derivative.
-
Perform a thorough conformational search using a molecular mechanics or semi-empirical method to identify all low-energy conformers.
-
Optimize the geometry of each significant conformer using DFT (e.g., at the B3LYP/6-31G(d) level).[32][33]
-
-
TD-DFT Calculation:
-
Comparison and Assignment:
-
Visually compare the experimental ECD spectrum with the final calculated spectrum.
-
A good match in the signs and relative intensities of the Cotton effects allows for a confident assignment of the absolute configuration.
-
The Integrated Structural Elucidation Workflow
A robust structural determination relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and their collective data build a self-validating and irrefutable structural proof.
Visualization: Integrated Workflow Diagram
Caption: Integrated workflow for the definitive structural elucidation of chiral small molecules.
This workflow ensures that the final structure is supported by orthogonal data sets: the absolute configuration from X-ray crystallography is complemented by the relative stereochemistry and solution conformation from NMR, with ECD and computational methods providing further validation.[36][37][38][39][40]
Conclusion
The structural analysis of chiral 3-bromophenyl piperidine derivatives is a multifaceted process that demands a rigorous, integrated application of modern analytical techniques. By leveraging the definitive power of X-ray crystallography for absolute configuration, the nuanced insights of NMR for solution-state conformation, and the corroborative strength of chiroptical methods validated by computational chemistry, researchers can achieve an unambiguous and comprehensive structural assignment. Adherence to the detailed, self-validating protocols outlined in this guide will ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process with confidence and scientific integrity.
References
-
Flack, H. D. (n.d.). Flack parameter. Wikipedia. Retrieved from [Link]
-
Bernardinelli, G., & Flack, H. D. (2020). Howard Flack and the Flack Parameter. MDPI. Retrieved from [Link]
-
IUCr. (2019). Flack parameter. Online Dictionary of Crystallography. Retrieved from [Link]
-
Lodewyk, M. W., & Tantillo, D. J. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. Retrieved from [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
-
Chemical Crystallography. (n.d.). Flack parameter. University of Florida. Retrieved from [Link]
-
JOVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Stephens, P. J., McCann, D. M., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality. Retrieved from [Link]
-
Constable, E. C. (2020). Howard Flack and The Flack Parameter. Preprints.org. Retrieved from [Link]
-
Tanaka, K., & Tsubaki, K. (2012). Circular dichroism calculation for natural products. Journal of Natural Products. Retrieved from [Link]
-
Elyashberg, M., & Williams, A. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). NOESY Spectra. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Rossi, M., et al. (2012). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E. Retrieved from [Link]
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. Retrieved from [Link]
-
Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Retrieved from [Link]
-
Zhang, J., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. Retrieved from [Link]
-
YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Retrieved from [Link]
-
Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link]
-
Zhang, J., et al. (2023). Electronic Circular Dichroism Spectra Calculation Based on Generalized Energy-Based Fragmentation Approach. Chinese Journal of Chemical Physics. Retrieved from [Link]
-
Polavarapu, P. L. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. Retrieved from [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]
-
Agilent. (n.d.). Workflows for Pharmaceutical Small Molecule Development. Retrieved from [Link]
-
Pescitelli, G. (n.d.). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. University of Pisa. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
YouTube. (2020). Small Molecule Characterization and Identification With Orbitrap ID-X MS. Retrieved from [Link]
-
Genedata. (n.d.). Advancing Small Molecules - Workflows. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Theoretical Calculation of Electronic Circular Dichroism of a Hexahydroxydiphenoyl-containing Flavanone Glycoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Skyline for Small Molecules: A Unifying Software Package for Quantitative Metabolomics. Retrieved from [Link]
-
American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
-
American Chemical Society. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-3-(4-Bromophenyl)piperidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-2-(3-Bromophenyl)piperidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prodrug Approaches for CNS Delivery. Retrieved from [Link]
-
PubMed. (n.d.). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-(4-Bromophenyl)piperidine [myskinrecipes.com]
- 5. (S)-2-(3-Bromophenyl)piperidine hydrochloride [myskinrecipes.com]
- 6. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purechemistry.org [purechemistry.org]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dictionary.iucr.org [dictionary.iucr.org]
- 17. preprints.org [preprints.org]
- 18. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 19. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. books.rsc.org [books.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 26. acdlabs.com [acdlabs.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 32. arpi.unipi.it [arpi.unipi.it]
- 33. Theoretical Calculation of Electronic Circular Dichroism of a Hexahydroxydiphenoyl-containing Flavanone Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.aip.org [pubs.aip.org]
- 35. mdpi.com [mdpi.com]
- 36. agilent.com [agilent.com]
- 37. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 38. m.youtube.com [m.youtube.com]
- 39. Small Molecules Workflows | Genedata [genedata.com]
- 40. Skyline for Small Molecules: A Unifying Software Package for Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling precautions for (S)-2-(3-Bromophenyl)piperidine
Technical Guide: Safe Handling and SDS Profile for (S)-2-(3-Bromophenyl)piperidine
Executive Summary & Chemical Identity
(S)-2-(3-Bromophenyl)piperidine (often supplied as the hydrochloride salt) is a critical chiral building block in medicinal chemistry, particularly for Central Nervous System (CNS) therapeutic agents.[1] Its structural integrity—defined by the specific (S)-enantiomer and the reactive aryl bromide motif—requires precise handling to prevent racemization, degradation, or operator exposure.
This guide transcends the standard Safety Data Sheet (SDS) by integrating field-proven handling methodologies for chiral secondary amines.
Table 1: Substance Identification
| Property | Detail |
| Chemical Name | (S)-2-(3-Bromophenyl)piperidine Hydrochloride |
| CAS Number | 1391509-55-9 (HCl Salt) |
| Molecular Formula | C₁₁H₁₄BrN[2][3][4][5] · HCl |
| Molecular Weight | 276.60 g/mol |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Chirality | (S)-Enantiomer (maintain < 98% ee) |
Hazard Profiling & Toxicology (GHS Classification)
While classified as a Category 4 acute toxin, the biological activity of this scaffold (CNS penetration) necessitates handling protocols stricter than the GHS baseline.
GHS Hazard Statements
Scientist-to-Scientist Risk Analysis
-
** amine Basicity:** As a secondary amine, the free base is moderately basic (pKa ~10-11). Contact with skin or mucous membranes results in immediate irritation due to lipid saponification and pH spikes.
-
CNS Activity: Being a phenyl-piperidine analog, this compound shares structural homology with various psychoactive pharmacophores. Treat as a potential bioactive agent. Avoid inhalation of dusts entirely.
-
Hygroscopicity: The HCl salt attracts atmospheric moisture. Hydrolysis is unlikely, but moisture uptake makes accurate weighing difficult and can cause clumping, increasing the risk of spatula slippage and aerosol generation.
Critical Handling Protocols
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or Powder Weighing Station.
-
Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use an ionizing bar during weighing. Dry HCl salts are prone to static charge, causing "particle jump" which spreads contamination.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine amine salts.
-
Hands: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).[6]
-
Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).
-
Rationale: Secondary amines can permeate thin latex; double-gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
-
-
Respiratory: If working outside a hood (not recommended) or cleaning spills, use a P100 particulate respirator.
Workflow Visualization: Safe Reaction Setup
The following diagram illustrates the safe workflow for utilizing this intermediate in a Suzuki-Miyaura cross-coupling reaction, a common application for the aryl bromide moiety.
Caption: Figure 1. Safe workflow for Suzuki coupling using (S)-2-(3-Bromophenyl)piperidine, emphasizing containment and inert atmosphere to prevent oxidation and exposure.
Emergency Response & Stability
First Aid Protocols
-
Ocular Exposure: Immediate irrigation for 15 minutes .[2][7][8] Do not use neutralization agents. The mechanical flushing is critical to remove the basic amine salt.
-
Skin Contact: Wash with soap and water.[4][6][9] Pro-Tip: Use cold water initially; warm water opens pores and may increase absorption of the amine.
-
Ingestion: Do NOT induce vomiting. The corrosive nature of the hydrochloride salt can damage the esophagus on the way back up. Administer water if conscious.[2]
Chemical Stability & Incompatibilities
-
Strong Oxidizers: Reaction with peroxides or permanganates can lead to N-oxidation or violent decomposition.
-
Aldehydes/Ketones: Will react to form enamines/imines (loss of product integrity).
-
Storage: Store at 2-8°C under Argon or Nitrogen. The chiral center is generally stable, but the amine functionality is prone to air oxidation (N-oxide formation) over long periods.
Waste Disposal & Environmental Compliance
-
RCRA Classification: Not explicitly listed, but treat as a Toxic (D000) and Corrosive waste stream due to the HCl component.
-
Halogenated Waste: Due to the bromine atom, this material must be segregated into the "Halogenated Organic Waste" stream. Do not mix with general non-halogenated solvents, as this complicates incineration processes.
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 1M Acetic Acid) to protonate and solubilize residual amine before general washing.
References
-
Fluorochem. (2025).[2][3][4][6] (S)-2-(3-Bromophenyl)piperidine hydrochloride Safety Data Sheet. Fluorochem Ltd.[3][4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives. PubChem.[10] Link
-
World Health Organization. (2023). GHS Classification Criteria for Specific Target Organ Toxicity. UNECE. Link
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance for Handling Amine Salts. United States Department of Labor. Link
Sources
- 1. (S)-2-(3-Bromophenyl)piperidine hydrochloride [myskinrecipes.com]
- 2. carlroth.com [carlroth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermodynamic Stability of (S)-2-(3-Bromophenyl)piperidine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust drug development, profoundly influencing its shelf-life, bioavailability, and manufacturability. For ionizable compounds like (S)-2-(3-Bromophenyl)piperidine, salt formation is a critical strategy to optimize these physicochemical properties.[][2] This technical guide provides a comprehensive exploration of the principles and practices for assessing the thermodynamic stability of its various salt forms. We delve into the rationale behind salt screening, detail essential analytical techniques for solid-state characterization, and present field-proven experimental protocols. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to select the most stable and developable salt form of (S)-2-(3-Bromophenyl)piperidine, thereby mitigating risks and accelerating the path to clinical success.[3]
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with a significant percentage of failures attributed to poor physicochemical properties.[4] For orally administered drugs, properties like solubility and permeability are paramount for achieving desired therapeutic outcomes.[4] The solid-state form of an API can exist in various crystalline structures known as polymorphs, or as amorphous, hydrated, or solvated forms, each possessing unique physical and chemical characteristics.[5][6] These differences can significantly impact a drug's dissolution rate, bioavailability, and even its safety profile.[5][7]
(S)-2-(3-Bromophenyl)piperidine, a heterocyclic amine, is a versatile scaffold in medicinal chemistry.[8][9] As a weakly basic compound, it is a prime candidate for salt formation to enhance its properties.[2] The selection of an optimal salt form is not merely a matter of improving solubility; it is a strategic decision to ensure the long-term stability and consistency of the final drug product.[][2] An unstable salt form can undergo polymorphic transformations or disproportionation during manufacturing or storage, leading to altered drug performance and potential regulatory hurdles.[5][10][11] Therefore, a thorough investigation into the thermodynamic stability of different salt forms is a non-negotiable step in early-phase drug development.[][13]
The Rationale and Strategy of Salt Screening
Salt screening is a systematic process aimed at identifying and characterizing various salt forms of an ionizable API to select the one with the most desirable physicochemical properties.[3][14] The primary goals of a comprehensive salt screen for (S)-2-(3-Bromophenyl)piperidine should include:
-
Identification of Crystalline Salts: To overcome the potential handling and stability issues of a non-crystalline freebase.
-
Enhancement of Aqueous Solubility and Dissolution Rate: Particularly crucial for compounds with low intrinsic solubility.[]
-
Improvement of Physical and Chemical Stability: To ensure the drug product maintains its quality and efficacy over its shelf life.[][2]
-
Reduction of Hygroscopicity: To minimize moisture uptake, which can affect stability and handling.[2]
-
Identification of the Most Thermodynamically Stable Form: To prevent polymorphic conversions during development and storage.[15]
A well-designed salt screening strategy begins with the careful selection of counterions based on the pKa of the API and the desired properties of the resulting salt.[2][4] The process typically involves crystallization experiments under a wide range of conditions, including different solvents, temperatures, and crystallization techniques.[14][16]
Core Analytical Techniques for Solid-State Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of (S)-2-(3-Bromophenyl)piperidine salts. The following techniques provide critical information about the solid-state properties and thermodynamic stability of the different forms.
X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying and differentiating crystalline forms.[17][18] Each crystalline solid has a unique diffraction pattern, acting as a fingerprint for that specific polymorph or salt form.[18] It is indispensable for:
-
Identifying new crystalline forms.
-
Determining the phase purity of a sample. [18]
-
Monitoring for polymorphic transformations under stress conditions. [19]
Thermal Analysis: DSC and TGA
Thermal analysis techniques provide insights into the thermal behavior of a material as it is heated.[20]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[20][21] DSC is used to determine melting points, glass transitions, and solid-solid phase transitions, which are characteristic for each salt form.[17][22][23]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[17] TGA is crucial for identifying the presence of solvates or hydrates by quantifying the loss of solvent upon heating.[22] It also helps determine the decomposition temperature of the material.[17]
The combination of DSC and TGA is particularly powerful for a comprehensive thermal characterization.[22][24]
Spectroscopy: FTIR and Raman
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can detect differences in the chemical and molecular bonding environments between different solid forms.[2][17] They are valuable for:
-
Confirming salt formation by observing shifts in characteristic peaks.
-
Distinguishing between polymorphs based on subtle differences in their spectra.
Microscopy
Microscopy techniques, including optical and scanning electron microscopy (SEM), are used to examine the particle morphology, size, and shape of the crystalline salts.[17][19] These properties can influence bulk characteristics such as flowability and compressibility, which are important for formulation development.
Experimental Protocols for Assessing Thermodynamic Stability
A robust assessment of thermodynamic stability involves subjecting the different salt forms to various conditions and analyzing any resulting changes. The following protocols are fundamental to this process.
Slurry Crystallization for Stable Form Identification
Slurry crystallization is a widely used method to determine the most thermodynamically stable polymorph or salt form under a specific set of conditions (solvent and temperature).[25][26] The principle relies on the fact that in a suspension, the less stable form will dissolve and the more stable form will precipitate over time until equilibrium is reached.[25][26]
Experimental Protocol: Competitive Slurry Conversion
-
Preparation: Suspend an equimolar mixture of two different salt forms of (S)-2-(3-Bromophenyl)piperidine in a selected solvent in a sealed vial. The amount of solid should be sufficient to maintain a slurry throughout the experiment.
-
Agitation: Agitate the slurry at a constant temperature (e.g., ambient or elevated) for an extended period (days to weeks).
-
Sampling: Periodically withdraw a small aliquot of the solid material.
-
Analysis: Dry the solid and analyze it by XRPD to determine the relative amounts of the two forms.
-
Endpoint: The experiment is complete when the XRPD pattern shows only one of the initial forms, which is considered the more thermodynamically stable form under those conditions.
The choice of solvent is critical, as it can influence the kinetics of the transformation.[25] It is advisable to perform slurry experiments in a variety of solvents with different polarities.
Stability Testing under Stress Conditions
To evaluate the long-term stability of the selected salt forms, it is essential to subject them to accelerated stability testing under various environmental conditions.[][13]
Experimental Protocol: ICH Stability Studies
-
Sample Preparation: Place accurately weighed samples of each salt form in open and closed vials.
-
Storage Conditions: Store the vials in stability chambers under controlled conditions as per the International Council for Harmonisation (ICH) guidelines (e.g., 40°C/75% relative humidity for accelerated testing).[13]
-
Time Points: At predetermined time points (e.g., 1, 3, and 6 months), remove the samples for analysis.
-
Analysis: Analyze the samples using XRPD to check for polymorphic changes, TGA to assess for hydration/solvation changes, and HPLC to quantify any chemical degradation.
Data Presentation and Interpretation
The clear and concise presentation of data is crucial for making informed decisions.
Table 1: Physicochemical Properties of (S)-2-(3-Bromophenyl)piperidine Salts
| Salt Form | Melting Point (°C) (DSC) | Decomposition Temp. (°C) (TGA) | Hygroscopicity (DVS) | Aqueous Solubility (mg/mL) |
| Hydrochloride | Data | Data | Data | Data |
| Mesylate | Data | Data | Data | Data |
| Tartrate | Data | Data | Data | Data |
| Other Salts | Data | Data | Data | Data |
Note: The data in this table is illustrative and would be populated with experimental results.
Interpretation: The ideal salt form would exhibit a high melting point, high decomposition temperature, low hygroscopicity, and sufficient aqueous solubility to meet the biopharmaceutical requirements.
Visualization of Key Workflows
Diagrams are invaluable for illustrating complex processes and relationships.
Caption: A streamlined workflow for the salt screening and selection of (S)-2-(3-Bromophenyl)piperidine.
Caption: A logical diagram illustrating the key experiments for assessing thermodynamic stability.
Conclusion: A Data-Driven Approach to Salt Selection
The selection of the optimal salt form for (S)-2-(3-Bromophenyl)piperidine is a critical decision that can significantly impact the success of a drug development program. A comprehensive understanding of the thermodynamic stability of different salt forms is paramount. By employing a systematic salt screening strategy and utilizing a suite of robust analytical techniques, researchers can identify the most stable crystalline form with the desired physicochemical properties. The experimental protocols and workflows outlined in this guide provide a solid framework for a data-driven approach to salt selection, ultimately leading to the development of a safer, more effective, and more reliable drug product.
References
-
Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs - Improved Pharma. (2022-05-03). [Link]
-
Salt screening - CRYSFORMA. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. [Link]
-
Polymorph, Salt & Cocrystal Screening - Veranova. [Link]
-
Chapter 3. Analytical Techniques in Solid-state Characterization | Request PDF. [Link]
-
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025-03-24). [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
What Everyone Needs to Know about Polymorphs - Curia Global. [Link]
-
Journal of Analytical & Bioanalytical Techniques - Solid State Characterization and Pharmaceutical Development - OMICS International. [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC. [Link]
-
Polymorphs, Salts, and Cocrystals: What's in a Name? | Crystal Growth & Design. (2012-04-12). [Link]
-
Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]
-
Specialized Solid Form Screening Techniques | Organic Process Research & Development. [Link]
-
Continuous crystallisation of organic salt polymorphs - Frontiers. [Link]
-
Solid-State Characterization in Drug Development and Formulation | Open Access Journals. [Link]
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010-01-01). [Link]
-
How complementary techniques boost XRPD in solid form analysis - Malvern Panalytical. (2022-07-13). [Link]
-
Polymorph Screening, Salt Selection, and Chemical Property Improvement Services - Triclinic Labs. [Link]
-
C&EN White papers | Improve and accelerate your crystallization screens - Discoveracs.org. [Link]
-
High-throughput polymorph screening of active pharmaceutical ingredients | Unchained Labs. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech. [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024-06-20). [Link]
-
Principle and application of dsc,dta,ftir and x ray diffraction | PPTX - Slideshare. [Link]
-
Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal | ResearchGate. (2016-06-07). [Link]
-
XRD/DSC Analysis - CD Formulation. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchGate. [Link]
-
(S)-3-Phenylpiperidine | C11H15N | CID 101021 - PubChem - NIH. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]
-
piperidine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]
-
Piperidine - Wikipedia. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04). [Link]
-
Spotlight on stability: API and drug product testing - Almac. [Link]
-
Analgesic activity of alkyl piperidine derivatives. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. [Link]
Sources
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veranova.com [veranova.com]
- 4. onyxipca.com [onyxipca.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. crystalpharmatech.com [crystalpharmatech.com]
- 11. researchgate.net [researchgate.net]
- 13. almacgroup.com [almacgroup.com]
- 14. Salt screening [crysforma.com]
- 15. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services [tricliniclabs.com]
- 16. C&EN White papers | Improve and accelerate your crystallization screens [connect.discoveracs.org]
- 17. solitekpharma.com [solitekpharma.com]
- 18. omicsonline.org [omicsonline.org]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azom.com [azom.com]
- 23. XRD/DSC Analysis - CD Formulation [formulationbio.com]
- 24. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. improvedpharma.com [improvedpharma.com]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Buchwald-Hartwig Amination for 3-Bromophenyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Aminophenyl Piperidine Scaffold
The 3-aminophenyl piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant agents and drug candidates. Its prevalence stems from the unique three-dimensional architecture it imparts, enabling precise interactions with biological targets. The synthesis of this key structural unit often relies on the formation of a carbon-nitrogen (C-N) bond between a phenyl ring and a piperidine moiety. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging this bond, offering significant advantages over classical methods like nucleophilic aromatic substitution or reductive amination, which often suffer from limited substrate scope and harsh reaction conditions.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to these valuable compounds, accommodating a wide range of functional groups.[1][2]
This document serves as a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of 3-bromophenyl piperidine derivatives. It provides an in-depth analysis of the reaction mechanism, a detailed examination of critical reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers in this vital area of drug discovery.
Unraveling the Mechanism: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is paramount for rational optimization of reaction conditions. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[4][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromophenyl derivative, forming a Pd(II) intermediate.[5][7]
-
Amine Coordination and Deprotonation: The piperidine derivative coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired 3-aminophenyl piperidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
A competing side reaction that can occur is β-hydride elimination from the palladium-amide intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[1] Careful selection of ligands and reaction conditions is crucial to minimize this undesired pathway.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Critical Parameters
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. For the coupling of 3-bromophenyl derivatives with piperidine, the following considerations are crucial:
| Parameter | Common Choices | Rationale and Considerations for 3-Bromophenyl Piperidine Derivatives |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, but require in-situ reduction to the active Pd(0) species.[3][6] Pre-catalysts, which are air-stable Pd(II) complexes, offer more reliable and efficient formation of the active catalyst, often allowing for lower catalyst loadings.[3] For challenging couplings or for ensuring reproducibility, pre-catalysts are often the preferred choice. |
| Ligand | Buchwald's biarylphosphines (e.g., XPhos, RuPhos), Hartwig's ferrocenyl phosphines (e.g., Josiphos) | The choice of ligand is critical for catalyst stability and activity.[8] Bulky, electron-rich phosphine ligands are generally effective for the amination of aryl bromides.[1] For the coupling of a secondary amine like piperidine, ligands such as XPhos and RuPhos are excellent starting points due to their proven efficacy in promoting the desired reductive elimination and minimizing side reactions.[9] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the piperidine nitrogen.[10] Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation.[3] However, if the 3-bromophenyl or piperidine substrate contains base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may necessitate higher reaction temperatures.[4] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.[11][12] Toluene and dioxane are commonly employed and generally provide good results.[4][13] Tetrahydrofuran (THF) is another viable option. The choice of solvent can also impact the solubility of the inorganic base, which can affect the reaction rate.[3] Aprotic polar solvents like DMF and acetonitrile should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[3] |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[3] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Reactions with less reactive aryl bromides or weaker bases may require higher temperatures. |
Experimental Protocol: Synthesis of a Representative 3-(Piperidin-1-yl)phenyl Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 3-bromophenyl derivative with piperidine. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
3-Bromophenyl derivative (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand (if necessary), and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the 3-bromophenyl derivative, followed by the anhydrous toluene and then the piperidine via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically after 2-24 hours), cool the reaction mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(piperidin-1-yl)phenyl derivative.
-
Characterization: Confirm the identity and purity of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Incorrect base or solvent | - Use a pre-catalyst to ensure reliable generation of the active Pd(0) species.[3]- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Purify starting materials if necessary.- Screen different bases and solvents.[14] |
| Formation of Hydrodehalogenated Byproduct | - β-hydride elimination is competing with reductive elimination.[1] | - Screen different ligands; bulkier ligands can often suppress this side reaction.- Lowering the reaction temperature may also be beneficial. |
| Catalyst Decomposition (Black Precipitate) | - High reaction temperature- Presence of impurities | - Lower the reaction temperature.- Ensure high purity of all reagents and solvents. |
| Inconsistent Results | - Variable catalyst activity- Sensitivity to air and moisture | - Use a pre-catalyst for more consistent results.[3]- Maintain a strict inert atmosphere throughout the reaction setup and execution. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool in the synthesis of 3-aminophenyl piperidine derivatives, providing a reliable and efficient means of constructing the crucial C-N bond. By understanding the underlying mechanism and the interplay of the various reaction parameters, researchers can effectively optimize conditions for their specific substrates. This guide provides a solid foundation for the successful application of this powerful transformation in the pursuit of novel therapeutics.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Green Chemistry. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]
-
OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ACS Publications. Honoring 25 Years of the Buchwald–Hartwig Amination. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
Enantioselective reduction methods for 2-(3-bromophenyl)pyridine precursors
Application Note: Enantioselective Reduction of 2-(3-Bromobenzoyl)pyridine
Executive Summary
This guide details the enantioselective reduction of 2-(3-bromobenzoyl)pyridine (1) to its corresponding chiral alcohol, (3-bromophenyl)(pyridin-2-yl)methanol (2). This transformation is a critical step in the synthesis of antihistamines (e.g., doxylamine analogs) and chiral ligands for cross-coupling.
The Challenge: Diaryl ketones are notoriously difficult substrates for enantioselective reduction because the two aryl groups (pyridine and 3-bromophenyl) possess similar steric profiles. Standard steric-driven catalysts often yield low enantiomeric excess (ee). Successful discrimination requires exploiting the electronic differences between the electron-deficient pyridine ring and the electron-neutral bromophenyl ring, or utilizing the coordination ability of the pyridine nitrogen.
Recommended Approaches:
-
Chemical: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using tethered or bifunctional catalysts.[1]
-
Biocatalytic: Ketoreductase (KRED) screening for high-specificity reduction.
Strategic Analysis: Sterics vs. Electronics
To achieve high ee, the catalyst must distinguish between the Re and Si faces of the carbonyl.
-
Steric Discrimination: Weak. The Van der Waals volume of a phenyl ring and a pyridine ring are nearly identical.
-
Electronic Discrimination: Strong. The pyridine ring is
-deficient. In Ru-catalyzed ATH, the hydride transfer is sensitive to the electrophilicity of the carbonyl face. -
Chelation Control: The nitrogen atom on the pyridine ring (2-position) can chelate to the metal center, potentially poisoning the catalyst or, if managed correctly, locking the conformation to enhance selectivity.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the reduction methodology based on scale and constraints.
Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This is the preferred chemical method. It utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., TsDPEN) and a hydrogen source (Formic acid/Triethylamine).
Mechanism: The "outer-sphere" bifunctional mechanism allows the catalyst to deliver a hydride to the carbonyl carbon and a proton to the oxygen simultaneously. The 2-pyridyl group often requires lower pH (higher FA:TEA ratio) to prevent catalyst inhibition by the pyridine nitrogen.
Protocol 1: Ru-TsDPEN Reduction
Materials:
-
Substrate: 2-(3-bromobenzoyl)pyridine (1.0 eq)
-
Catalyst: RuCl (0.5 - 1.0 mol%)
-
Hydrogen Source: 5:2 Formic Acid/Triethylamine (azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)
Step-by-Step Procedure:
-
Inerting: Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of Argon or Nitrogen.
-
Solvation: Add 2-(3-bromobenzoyl)pyridine (500 mg, 1.9 mmol) and the Ru-catalyst (12 mg, 0.019 mmol) to the flask.
-
Dissolution: Add anhydrous DCM (5 mL). Stir until the catalyst is fully dissolved (solution typically turns deep orange/red).
-
Initiation: Syringe in the Formic Acid/TEA mixture (1.5 mL) dropwise. Caution: Mild exotherm and CO2 off-gassing.
-
Reaction: Stir at 25°C - 30°C. Monitor by TLC (30% EtOAc/Hexane) or HPLC.
-
Note: Reaction typically completes in 4–12 hours. If stalled, add 0.2 mol% additional catalyst.
-
-
Quench: Dilute with water (10 mL) and neutralize carefully with saturated NaHCO3 until pH ~7-8.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (SiO2, gradient 10% -> 40% EtOAc/Hexane).
Critical Parameter - The Ortho Effect: Recent literature suggests that for unsymmetrical benzophenones, oxo-tethered Ru catalysts (where the arene ligand is linked to the diamine) provide superior enantiodiscrimination (>95% ee) compared to standard Ru-TsDPEN (~80-90% ee) by locking the catalyst conformation relative to the ortho-substituent (the pyridine ring) [1].
Method B: Biocatalytic Reduction (KRED)
For scales >10g or when >99% ee is required without recrystallization, Ketoreductases (KREDs) are superior. They rely on the specific binding pocket of the enzyme to differentiate the bulky bromophenyl group from the planar pyridine.
Protocol 2: KRED Screening & Scale-Up
Materials:
-
Enzyme: KRED Screening Kit (e.g., Codexis, Daicel).
-
Cofactor: NADP+ or NAD+ (usually included in formulation).
-
Cofactor Recycle System: Isopropanol (IPA) or Glucose/GDH.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Workflow:
-
Screening: Dispense 1-2 mg of 24 different KREDs into a 96-well plate.
-
Substrate Addition: Add substrate (10 g/L in DMSO) and recycle mix (IPA/Buffer).
-
Incubation: Shake at 30°C for 24 hours.
-
Analysis: Extract with EtOAc and analyze via Chiral HPLC. Select the "Hit" enzyme (ee > 98%).
-
Scale-Up (10g):
-
Reactor: 250 mL jacketed vessel with overhead stirring.
-
Charge Buffer (100 mL, pH 7.0) and IPA (20 mL).
-
Add Substrate (10 g) dissolved in minimal DMSO (5 mL).
-
Add Enzyme (100-200 mg) and NADP+ (10 mg).
-
Stir at 30°C. Maintain pH 7.0 via auto-titration (1M NaOH) if using Glucose/GDH; if using IPA, pH is generally stable.
-
Workup: Add Celite, filter off enzyme, extract filtrate with MTBE.
-
Analytical Controls (QC)
Trustworthiness relies on validating the enantiomeric excess. You cannot rely on optical rotation alone for this substrate class.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H or Chiralcel OD-H (Daicel) |
| Dimensions | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Hexane : Isopropanol (90 : 10) |
| Additives | 0.1% Diethylamine (DEA) - Crucial for Pyridine peak shape |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine absorbance) |
| Temperature | 25°C |
| Expected Retention | (S)-isomer: ~8-10 min; (R)-isomer: ~12-14 min (Verify with racemate) |
Note: The basic additive (DEA) is mandatory. Without it, the pyridine nitrogen interacts with silanols on the column, causing severe tailing and loss of resolution [2].
Troubleshooting & Mechanistic Insight
Catalyst Deactivation in ATH
The pyridine nitrogen is a Lewis base. In standard hydrogenation (H2 gas), it poisons Pd or Pt catalysts. In Transfer Hydrogenation (Ru-TsDPEN), it can displace the labile cymene ligand or block the coordination site.
-
Solution: Ensure the reaction medium is slightly acidic (Formic acid excess). The protonated pyridinium species does not coordinate to Ruthenium but is still reduced effectively.
Visualizing the Transition State
Figure 2: Mechanistic representation of the Outer-Sphere Hydride Transfer. The chiral ligand directs the hydride attack based on the electronic/steric fit of the Pyridine vs. Phenyl rings.
References
-
Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 2016.
-
Chiral HPLC Separations - Method Development Guide. Phenomenex Technical Guides.
-
Dynamic Kinetic Resolution in Asymmetric Synthesis. Princeton University / MacMillan Group Docs.
-
Asymmetric Hydrogenation of Heteroarenes (Pyridine Derivatives). University of Illinois / Denmark Group.
Sources
Synthesis of PARP inhibitors using (S)-2-(3-Bromophenyl)piperidine
Application Note: AN-PARP-2026-BP Topic: Precision Synthesis of (S)-2-(3-Bromophenyl)piperidine: A Scaffold for Next-Generation PARP Inhibitors
Executive Summary
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality in oncology, particularly for BRCA-mutated ovarian and breast cancers. While first-generation inhibitors like Niraparib utilize a 3-substituted piperidine core, emerging Structure-Activity Relationship (SAR) studies highlight the (S)-2-(3-Bromophenyl)piperidine scaffold as a critical "vector probe." This specific isomer allows medicinal chemists to explore the S2 hydrophobic pocket of the PARP catalytic domain with distinct geometry, potentially enhancing selectivity for PARP1 over PARP2.
This guide details the high-enantioselectivity synthesis of (S)-2-(3-Bromophenyl)piperidine and its downstream application in generating PARP inhibitor libraries. We prioritize a Catalytic Asymmetric Hydrogenation route, which offers superior atom economy and scalability compared to classical chiral resolution.
Retrosynthetic Analysis & Strategy
To access the target (S)-enantiomer with high optical purity (>98% ee), we evaluate two primary routes. The choice depends on scale and available instrumentation.
| Feature | Route A: Asymmetric Hydrogenation (Recommended) | Route B: Classical Resolution |
| Starting Material | 2-(3-Bromophenyl)pyridine | Racemic 2-(3-Bromophenyl)piperidine |
| Key Reagent | Ir- or Rh-Chiral Phosphine Catalyst | D-Tartaric Acid or N-Acetyl-L-Leucine |
| Step Count | 1 (from pyridine) | 3 (Reduction + Salt Formation + Freebasing) |
| Max Yield | >95% | <40% (theoretical max 50% without recycling) |
| Scalability | High (Industrial Standard) | Low (Labor Intensive) |
Strategic Decision: This protocol focuses on Route A using an Iridium-catalyzed hydrogenation, as it represents the modern standard for generating chiral heterocycles with high fidelity.
Detailed Protocol: Asymmetric Hydrogenation
Reaction Mechanism & Setup
The reduction of the pyridine ring requires breaking aromaticity, a high-energy barrier process. We utilize an Iridium(I) complex with a chiral P,N-ligand (e.g., Pyridine-Phosphinite or Ph-PHOX), which tolerates the bromine handle without oxidative addition (de-bromination side reaction).
Safety Pre-Check:
-
Hydrogen Gas: High-pressure reaction (50 bar). Use a rated autoclave.
-
Iridium Precursors: Air-sensitive. Handle in a glovebox or under Argon Schlenk line.
Materials
-
Substrate: 2-(3-Bromophenyl)pyridine (1.0 eq)
-
Catalyst Precursor: [Ir(cod)Cl]₂ (0.5 mol%)
-
Chiral Ligand: (S)-Ph-PHOX or (S,S)-f-Binaphane (1.1 mol%)
-
Solvent: Toluene or Dichloromethane (Anhydrous, degassed)
-
Additive: Iodine (I₂) (5 mol%) – Critical for activating the Ir-catalyst.
Step-by-Step Procedure
-
Catalyst Formation (In Glovebox):
-
In a vial, mix [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and (S)-Ph-PHOX (4.2 mg, 0.011 mmol) in anhydrous DCM (2 mL).
-
Stir for 30 minutes until the solution turns clear orange/red.
-
Add Iodine (I₂) (12.7 mg, 0.05 mmol) to generate the active cationic species.
-
-
Substrate Loading:
-
Dissolve 2-(3-Bromophenyl)pyridine (234 mg, 1.0 mmol) in the catalyst solution.
-
Transfer the mixture to a stainless steel autoclave liner.
-
-
Hydrogenation:
-
Seal the autoclave and purge with H₂ gas (3 cycles at 10 bar).
-
Pressurize to 50 bar (725 psi) H₂.
-
Stir at room temperature (25°C) for 12–18 hours.
-
Note: Elevated temperatures (>50°C) may increase reaction rate but risk lowering enantiomeric excess (ee).
-
-
Work-up:
-
Carefully vent H₂ gas (fume hood).
-
Concentrate the solvent under reduced pressure.
-
Purification: The crude amine is basic. Pass through a short pad of silica gel using DCM:MeOH:NH₄OH (95:4:1) to remove catalyst residues.
-
-
Validation (QC):
-
Yield: Expect 92–96% conversion.
-
Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH/DEA (90:10:0.1).
-
Target: (S)-enantiomer (major peak). >96% ee is expected.[1]
-
Downstream Application: Synthesis of PARP Inhibitor Libraries
The (S)-2-(3-Bromophenyl)piperidine scaffold serves as a dual-functional core. The Bromine allows Suzuki coupling to the PARP "Anchor" (mimicking the nicotinamide of NAD+), while the Piperidine Nitrogen mimics the ribose sugar interactions.
Workflow: The "Modular Click" Approach
-
N-Protection (Boc):
-
Protect the secondary amine with Boc₂O to prevent catalyst poisoning in the next step.
-
Product: (S)-tert-butyl 2-(3-bromophenyl)piperidine-1-carboxylate.
-
-
Suzuki-Miyaura Coupling (The PARP Linkage):
-
Partner: 2H-indazole-7-boronic acid pinacol ester (Common PARP pharmacophore).
-
Catalyst: Pd(dppf)Cl₂·DCM.
-
Base: K₂CO₃ (aq).
-
Conditions: 90°C, Dioxane/Water.
-
Result: Formation of the Biaryl core.
-
-
Deprotection:
-
TFA/DCM treatment yields the free amine, ready for biological assay.
-
Visualization of Workflow
The following diagram illustrates the critical path from the pyridine precursor to the active PARP inhibitor scaffold, highlighting the stereochemical control points.
Figure 1: Critical path for the asymmetric synthesis of the PARP inhibitor scaffold. The hydrogenation step determines the stereochemical integrity of the drug candidate.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Pyridine N | Increase H₂ pressure to 80 bar; Add 10 mol% acetic acid to protonate the product. |
| Low ee (<80%) | Temperature too high | Lower reaction temperature to 0°C or 10°C. Check ligand purity. |
| De-bromination | Oxidative addition of Pd/Pt | Ensure use of Iridium (Ir) catalyst. Avoid Pd/C for bromo-substrates. |
| Racemization | Acidic workup too harsh | Keep workup neutral/basic. Avoid prolonged exposure to strong Lewis acids. |
References
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Describes the foundational mechanism for Iridium-catalyzed pyridine reduction.
-
Jones, P., et al. (2009). "Discovery of Niraparib (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor."[2] Journal of Medicinal Chemistry. Establishes the phenyl-piperidine pharmacophore in PARP inhibition.
-
Zhou, Y.G., et al. (2012). "Recent Advances in Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research. Detailed review of catalyst selection for halogenated heterocycles.
-
Wang, D.S., et al. (2013). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society. Protocol optimization for difficult substrates.
Sources
Improving enantiomeric excess (ee) in (S)-2-(3-Bromophenyl)piperidine synthesis
Technical Support Case #: 482-BP-EE Subject: Optimization of Enantiomeric Excess (ee) for (S)-2-(3-Bromophenyl)piperidine Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary
You are encountering suboptimal enantiomeric excess (ee) in the synthesis of (S)-2-(3-Bromophenyl)piperidine . This is a challenging 2-substituted piperidine motif. Unlike 3- or 4-substituted isomers, the steric bulk at the ortho position (C2) relative to the nitrogen creates significant catalyst interference and racemization risks during workup.
This guide addresses the two primary synthetic routes: Asymmetric Hydrogenation (AH) of the pyridine precursor and Classical Resolution of the racemate.
Module 1: Asymmetric Hydrogenation (Catalytic Route)
The Core Problem: Direct hydrogenation of neutral 2-arylpyridines often yields low ee (<80%) because the resulting piperidine product is a strong sigma-donor that poisons the catalyst and competes with the substrate.
The Solution: You must hydrogenate the Pyridinium Salt or an N-Acyl Iminium intermediate, not the neutral pyridine.
Protocol: Iridium-Catalyzed Hydrogenation of N-Benzylated Salts
Theory: Quaternization of the pyridine nitrogen (e.g., with Benzyl Bromide) destroys the aromaticity slightly and prevents the product from binding irreversibly to the Iridium catalyst.
Recommended System:
-
Precursor: 1-Benzyl-2-(3-bromophenyl)pyridinium bromide.
-
Catalyst: [Ir(COD)Cl]₂ / (S)-SegPhos or (S)-MeO-Biphep.
-
Additive: Phthalimide (10 mol%) or Iodine (5-10 mol%)—Critical for turnover.
Step-by-Step Optimization:
-
Ligand Selection:
-
Switch from monodentate phosphines to atropisomeric diphosphines.
-
Top Pick: (S)-SegPhos or (S)-Difluorphos . The narrow bite angle and electronic tuning are essential for the bulky 2-aryl substituent.
-
-
Solvent & Pressure:
-
Use CH₂Cl₂/IPA (1:1) . Pure alcohols can promote solvolysis or racemization.
-
Pressure: 50–80 bar H₂ . High pressure is required to outcompete catalyst deactivation.
-
-
Temperature:
-
Maintain 25–30°C . Higher temperatures (>50°C) drastically erode ee in 2-substituted systems due to hemi-lability of the ligand.
-
Troubleshooting Logic (DOT Diagram):
Caption: Logic flow for diagnosing low enantioselectivity in Iridium-catalyzed hydrogenation of 2-arylpyridines.
Module 2: Classical Resolution (Purification Route)
The Core Problem: If AH fails to reach >99% ee, or if you are starting with racemic material, standard crystallization often stalls at 90-95% ee due to "eutectic trapping."
The Solution: Use Dibenzoyl-L-Tartaric Acid (L-DBTA) . Tartaric acid derivatives are privileged resolving agents for piperidines due to their ability to form rigid hydrogen-bonded networks with the cyclic amine.
Protocol: Resolution with L-DBTA
-
Salt Formation:
-
Dissolve racemic 2-(3-bromophenyl)piperidine (1.0 eq) in Ethanol/Water (9:1) .
-
Add L-DBTA (0.55 eq—The "Half-Equivalent" Method).
-
Heat to reflux until clear. Cool slowly (1°C/min) to room temperature.
-
-
Recrystallization (The "Upgrade"):
-
Filter the solid.[1] This is usually the (S)-amine-(L)-DBTA salt.
-
Critical Step: If ee is 90-95%, do NOT just recrystallize from the same solvent. Switch to Methanol/Acetone (1:2) . The change in polarity breaks the eutectic trap.
-
-
Free Basing:
-
Partition the salt between MTBE and 1M NaOH .
-
Warning: Do not use CH₂Cl₂ for extraction if the pH is >12, as it can react with the amine over time. MTBE is inert.
-
Comparative Data: Resolving Agents
| Resolving Agent | Solvent System | Typical Yield | Max ee (1 Pass) | Notes |
| L-Tartaric Acid | EtOH/H₂O | 35% | 75-80% | Often forms oils; difficult to crystallize. |
| L-DBTA | EtOH/H₂O | 42% | 92-96% | Recommended. Forms robust needles. |
| L-DTTA | MeOH | 40% | 90-94% | Good alternative if DBTA fails. |
| N-Acetyl-L-Leucine | IPA | 30% | 85% | Use only if tartrates fail. |
Module 3: Workup & Isolation (The "Silent Killer")
Users often achieve high ee in the reactor but lose it during isolation. 2-Arylpiperidines are susceptible to racemization via a retro-Mannich type mechanism or oxidation-reduction cycles if handled improperly.
Key Risks & Fixes:
-
Risk: Oxidation. The benzylic carbon (C2) is activated. Air oxidation to the imine (followed by non-selective reduction) racemizes the center.
-
Fix: Perform all workups under Nitrogen/Argon. Add antioxidants (e.g., BHT) to the extraction solvent.
-
-
Risk: Thermal Racemization.
-
Fix: Never heat the free base above 40°C during rotary evaporation. Keep the water bath at 30°C.
-
-
Risk: Chiral HPLC Method. Ensure your method separates the enantiomers and not just the debrominated impurities.
-
Recommended Column:Chiralpak AD-H or OD-H .
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Experimental Workflow Diagram (DOT):
Caption: Integrated workflow combining catalytic synthesis and salt resolution for maximum optical purity.
FAQ: Frequently Asked Questions
Q: Can I use the same conditions as the Niraparib intermediate synthesis? A: Proceed with caution. The Niraparib intermediate is typically a 3-substituted piperidine. You are synthesizing a 2-substituted piperidine. The steric hindrance at the 2-position makes your substrate much harder to hydrogenate and more prone to catalyst deactivation. You need higher catalyst loading (1-2 mol%) compared to the 3-substituted analogs (<0.5 mol%).
Q: My product is an oil and won't crystallize with L-DBTA. A: This usually indicates low purity or wet solvent.
-
Dry the oil azeotropically with toluene.
-
Add a "seed crystal" of the racemic salt if available.
-
Switch solvent to Ethyl Acetate/Ethanol (5:1) . The lower solubility in EtOAc forces precipitation.
Q: Why is my ee dropping after storage? A: 2-Arylpiperidines form carbamates with atmospheric CO₂ (reversible) but can also oxidize. Store the compound as the Hydrochloride Salt or Tartrate Salt , never as the free base. The salt form locks the nitrogen lone pair, preventing oxidation and racemization.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
-
Resolution of Piperidine Derivatives
- Title: Efficient Resolution of Piperidine-3-carboxylic Acid Deriv
- Source:Tetrahedron: Asymmetry.
-
URL:[Link]
- Relevance: Validates DBTA as a superior resolving agent for piperidine rings.
-
Niraparib Intermediate Chemistry (Contextual)
-
Mechanistic Insights on Deactivation
- Title: Deactivation of Iridium Catalysts in the Hydrogen
- Source:Advanced Synthesis & C
-
URL:[Link]
- Relevance: Explains why N-protection is mand
Sources
- 1. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Palladium Remediation for (S)-2-(3-Bromophenyl)piperidine
[1]
Case ID: PD-REM-3BP Status: Active Support Level: Tier 3 (Process Development & Scale-Up) Applicable For: Intermediate synthesis of Niraparib (ZEJULA) and related PARP inhibitors.
Executive Summary
You are likely encountering difficulty removing Palladium (Pd) from (S)-2-(3-Bromophenyl)piperidine because the secondary amine moiety acts as a potent ligand, effectively "trapping" the metal in the organic phase. Standard aqueous washes often fail because the Pd-Amine complex is lipophilic.
This guide provides three validated strategies to reduce Pd levels from >1,000 ppm to <10 ppm (ICH Q3D compliance).
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the most efficient purification strategy based on your current contamination level and process stage.
Figure 1: Decision tree for selecting the appropriate palladium remediation strategy.
Module 1: Salt Crystallization (The "Rejection" Method)
Best For: High Pd loads (>1,000 ppm) and simultaneous chiral purity enhancement.[1] Mechanism: The crystal lattice of the (S)-2-(3-Bromophenyl)piperidine L-tartrate salt is highly selective. Large Pd complexes are sterically excluded from the lattice and remain in the mother liquor.
Protocol: L-Tartrate Salt Formation
| Parameter | Specification |
| Reagent | L-Tartaric Acid (1.05 equiv) |
| Solvent System | Ethanol / Water (95:[1]5) or Methanol |
| Temperature | Reflux to 0°C ramp |
| Expected Yield | 85-90% |
Step-by-Step:
-
Dissolution: Dissolve crude (S)-2-(3-Bromophenyl)piperidine free base in Ethanol (5 mL/g).
-
Acid Addition: Add a solution of L-Tartaric acid (1.05 equiv) in Ethanol/Water at 60°C.
-
Reflux: Heat the mixture to reflux for 30 minutes to ensure homogeneity.
-
Controlled Cooling: Cool slowly to 20°C over 2 hours. Rapid cooling traps mother liquor (and Pd) inside crystals.[1]
-
Filtration: Filter the white solid.
-
Displacement Wash: Wash the cake with cold Ethanol. Critical: This step removes >90% of the residual Pd residing on the crystal surface.
-
Drying: Dry under vacuum at 45°C.
Why this works: This method serves a dual purpose: it upgrades the Enantiomeric Excess (ee) of the "S" isomer while rejecting metal impurities.
Module 2: Solid-Phase Scavenging (The "Polishing" Method)
Best For: Final API polishing (<500 ppm) or when crystallization is not possible.[1] Mechanism: Functionalized silica beads bind Pd more tightly than the piperidine amine.
Scavenger Selection Guide
| Scavenger Type | Functionality | Suitability for Piperidines |
| SiliaMetS® Thiol | Propylthiol | High. Excellent for Pd(II) and Pd(0). Non-reactive with secondary amines. |
| SiliaMetS® DMT | Dimercaptotriazine | Very High. Highest affinity for Pd. Best for stubborn Pd-amine complexes. |
| Activated Carbon | Adsorption | Low. Poor selectivity; often leads to yield loss of the piperidine product. |
Protocol: Silica Scavenging
-
Preparation: Dissolve the piperidine intermediate in a non-polar solvent (Toluene or DCM are preferred; alcohols are acceptable).
-
Loading: Add SiliaMetS® DMT or Thiol (4 equivalents relative to residual Pd content, or 5-10% w/w relative to product if Pd content is unknown).
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature is often insufficient for breaking the Pd-Piperidine bond. Heat provides the kinetic energy required for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Module 3: Aqueous Extraction (The "Chelation" Method)
Best For: Intermediate cleanup during workup (Liquid-Liquid Extraction). Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand with high affinity for Pd. It strips Pd from the organic layer into the aqueous layer.
Protocol: NAC Wash
-
Organic Phase: Ensure your product is in a water-immiscible solvent (e.g., Ethyl Acetate, MTBE, or Toluene).[1][2]
-
Reagent Prep: Prepare a 5-10% aqueous solution of N-Acetylcysteine . Adjust pH to ~7-8 with Ammonia or NaOH (NAC works best as the thiolate anion).
-
Contact: Add the aqueous NAC solution to the organic phase (1:1 volume ratio).
-
Agitation: Stir vigorously at 40-50°C for 1-2 hours.
-
Warning: Do not skip the heating step.
-
-
Separation: Separate the layers. The aqueous layer will likely turn dark/colored (containing the Pd).
-
Repeat: Perform a second wash if necessary.
Troubleshooting & FAQs
Q: The product is still grey/black after crystallization. What happened?
-
A: You likely have Colloidal Palladium (Pd nanoparticles).[1] These are not ionic and do not bind well to ligands or stay in solution.
-
Fix: Dissolve the product and treat with Celite filtration or a specific scavenger designed for Pd(0) (like SiliaMetS® Thiol) before attempting recrystallization again.
Q: Can I use activated carbon (Charcoal)?
-
A: Proceed with caution. Piperidines can adsorb onto carbon, leading to yield loss (sometimes >10%).[1] If you must use it, use "low-ash" carbon and limit exposure time to <30 mins.[2]
Q: What are the regulatory limits for Palladium?
-
A: Refer to ICH Q3D (R2) .
Q: My Pd levels are low (50 ppm), but the product is colored. Why?
-
A: Pd is chromophoric. Even trace amounts (single digit ppm) can cause yellow/brown discoloration.[1] A final pass through a small silica plug or a recrystallization is usually required for color removal.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[1] Defines Permitted Daily Exposure (PDE) limits for Palladium. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900.[1][2] [Link][1]
-
Biotage White Paper. Removal of Palladium from Organic Synthesis Reactions using ISOLUTE® Si-Thiol and Si-TMT. [Link]
Minimizing debromination side reactions during hydrogenation
Topic: Minimizing Debromination Side Reactions
Version: 2.4 | Status: Active | Lead Scientist: Dr. A. Vance
Introduction: The Chemoselectivity Paradox
Welcome to the . If you are here, you are likely facing the classic "Chemoselectivity Paradox" in catalytic hydrogenation: How do you reduce a thermodynamically facile group (like a nitro, alkene, or alkyne) without cleaving a Carbon-Bromine (C-Br) bond that is kinetically sensitive to the same catalyst?
Standard Palladium on Carbon (Pd/C) is a "democratic" catalyst—it will happily reduce both your nitro group and your bromine. To achieve selectivity, we must move from a democratic approach to a site-selective one. This guide provides the diagnostic logic, hardware (catalyst) selection, and software (reaction conditions) required to suppress hydrodebromination.
Module 1: Diagnostic & Triage
Before altering your reaction, confirm the mechanism of failure. Hydrodebromination is driven by the Oxidative Addition of the metal into the C-Br bond.
Mechanism of Failure
-
Adsorption: The aryl bromide coordinates to the metal surface.
-
Oxidative Addition: The metal (M) inserts into the C-Br bond, forming an Ar-M-Br species.
-
Hydrodehalogenation: Surface hydrides attack the Ar-M species, releasing Ar-H and HBr.
-
Autocatalysis: The amine product generated from nitro reduction is basic. It neutralizes the HBr formed, driving the equilibrium forward and accelerating further debromination.
Troubleshooting Logic Flow
Use this decision tree to select your remediation strategy.
Figure 1: Decision matrix for selecting the appropriate remediation strategy based on substrate sensitivity and catalyst availability.
Module 2: Catalyst Selection (The Hardware)
The most effective way to stop debromination is to change the metal surface. Standard Pd/C is often too active.
1. The Gold Standard: Sulfided Platinum on Carbon (Pt(S)/C)
This is the industry-standard solution for reducing nitro groups in the presence of halogens.
-
Why it works: Sulfur atoms strongly adsorb to the "kink" and "step" sites of the platinum crystallites. These high-energy sites are responsible for the difficult C-Br bond cleavage. The "terrace" sites remain active enough to reduce the nitro group but are electronically deactivated toward the C-Br bond.
-
Selectivity: Typically >99.5% retention of Bromine.
-
Availability: Commercially available (e.g., 5% Pt/C Sulfided).
2. The Vanadium-Doped Palladium System
If you must use Pd/C (due to cost or availability), you can "poison" it in situ.
-
Additive: Vanadyl acetylacetonate [VO(acac)₂] or Vanadium(V) oxide.
-
Mechanism: Vanadium oxides decorate the Pd surface, creating steric and electronic barriers that inhibit the adsorption of the bulky aryl bromide while permitting the adsorption of the nitro group.
Module 3: Reaction Engineering (The Software)
If you cannot change the catalyst, you must alter the reaction environment to make debromination thermodynamically or kinetically unfavorable.
FAQ: Reaction Conditions
Q: Should I run the reaction under acidic or basic conditions? A: ACIDIC.
-
The Trap: Many researchers assume basic conditions are better to neutralize the HBr. This is incorrect. Adding base drives the reaction forward (Le Chatelier’s principle) and increases the electron density on the metal, facilitating oxidative addition.
-
The Fix: The amine product of your reaction is a base. As it forms, it accelerates debromination. You must add an acid (like H₃PO₄ or H₂SO₄ ) to protonate the amine immediately upon formation. This "salts out" the amine, preventing it from coordinating to the catalyst and poisoning the selectivity.
Q: How does pressure affect selectivity? A: Lower pressure is generally better.
-
High H₂ pressure increases the surface concentration of hydrides, which increases the rate of the difficult reaction (debromination) relative to the easy reaction (nitro reduction). Operate at the lowest pressure required for conversion (often 1–5 bar).
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Sulfided Pt/C)
Best for: High-value intermediates where yield is critical.
-
Setup: Charge the hydrogenation vessel with the Halonitroarene (1.0 equiv).
-
Solvent: Add Methanol or Ethanol (10-20 volumes).
-
Catalyst: Add 5% Pt(S)/C (Sulfided Platinum). Loading: 1–3 wt% relative to substrate (e.g., 10-30 mg catalyst per gram of substrate).
-
Note: Do not pre-reduce this catalyst; the sulfur can be stripped off.
-
-
Reaction: Purge with N₂, then pressurize with H₂ to 5–10 bar .
-
Temperature: Heat to 50–70°C . (Pt is less active than Pd, so slight heating is often required).
-
Monitoring: Monitor H₂ uptake. Stop immediately upon cessation of uptake.
Protocol B: The "Inhibitor" Method (Pd/C + Acid/Vanadium)
Best for: Cost-sensitive processes using standard Pd/C.
-
Setup: Charge vessel with Halonitroarene (1.0 equiv).
-
Solvent: Add Methanol.
-
Additives (Crucial):
-
Add H₃PO₄ (0.5 – 1.0 equiv relative to expected amine).
-
Optional: Add VO(acac)₂ (0.1 – 0.5 mol%).
-
-
Catalyst: Add 5% Pd/C (0.5 – 1.0 wt% loading).
-
Reaction: Pressurize with H₂ to 1–3 bar (Keep pressure low!).
-
Temperature: Run at 0–25°C . (Keep temperature low to kinetically favor nitro reduction).
Data Comparison: Inhibitor Effects
| Catalyst System | Additive | Solvent | Bromine Retention (%) | Conversion (%) |
| Pd/C (Control) | None | MeOH | 65% | 100% |
| Pd/C | H₃PO₄ (1 eq) | MeOH | 92% | 98% |
| Pd/C | Morpholine | MeOH | 88% | 95% |
| Pd/C | VO(acac)₂ | MeOH | 96% | 99% |
| Pt(S)/C | None | MeOH | >99.5% | 100% |
Visualizing the Inhibition Mechanism
The following diagram illustrates how Sulfided Platinum achieves selectivity compared to standard Palladium.
Figure 2: Site-blocking mechanism. Sulfur atoms on Pt occupy the high-coordination sites required for oxidative addition of C-Br, effectively "turning off" the debromination pathway while leaving nitro reduction active.
References
-
Blaser, H. U. (2002). "Industrial applications of heterogeneous enantioselective catalysis." Applied Catalysis A: General, 254(1), 17-25. Link
-
Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035–2052. Link
-
Lippincott, H. (1964). "Process for the reduction of halo nitro aromatic compounds." U.S. Patent 3,145,231. Link (Describes the Morpholine/Inhibitor effect).
-
Ramanathan, A., & Jimenez, L. S. (2010).[1][2] "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis, 2010(2), 217-220.[1] Link (Discusses the ease of debromination on Pd).
- Cárdenas-Lizana, F., et al. (2013). "Hydrodechlorination of chloroanilines over Pd supported on carbon, alumina and silica." Journal of Catalysis, 301, 103-111. (Mechanistic insight into support acidity).
Sources
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of (S)-2-(3-Bromophenyl)piperidine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a critical step in the journey from discovery to therapeutic application. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the crucial determination of the enantiomeric purity of (S)-2-(3-Bromophenyl)piperidine, a substituted piperidine moiety of interest in medicinal chemistry.
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC, has become the gold standard for this challenge, offering robust and reliable methods for both analytical-scale purity assessment and preparative-scale isolation.[1][2] This is achieved through the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can be differentiated.
This guide will navigate through the key considerations for developing a successful chiral HPLC method for (S)-2-(3-Bromophenyl)piperidine, comparing potential chiral stationary phases and outlining detailed experimental protocols.
The Foundational Choice: Selecting the Right Chiral Stationary Phase
The heart of any chiral separation is the chiral stationary phase (CSP). For a molecule like 2-(3-Bromophenyl)piperidine, which possesses a basic nitrogen atom and an aromatic ring, several types of CSPs could prove effective. The most successful and widely used CSPs for a broad range of chiral compounds are polysaccharide-based.[2][3] These are derivatives of cellulose or amylose coated or immobilized on a silica support.
Here, we compare three promising polysaccharide-based columns that are likely to provide good resolution for our target analyte:
-
Chiralpak® AD-H: An amylose-based CSP known for its broad applicability.
-
Chiralpak® IA: An immobilized amylose-based CSP, which offers greater solvent compatibility.[4]
-
Chiralcel® OD-H: A cellulose-based CSP that often provides complementary selectivity to amylose-based phases.
The selection of the CSP is often the most critical step in method development, as the chiral recognition mechanism is highly specific to the analyte and the stationary phase.[5]
Comparative Analysis of Potential Chiral HPLC Methods
Below is a comparison of three potential starting methods for the chiral separation of 2-(3-Bromophenyl)piperidine, based on common practices for similar piperidine derivatives.[6]
| Parameter | Method A: Classic Normal Phase | Method B: Polar Organic Mode | Method C: Immobilized Phase with Extended Solvent Range |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) | Acetonitrile / Methanol (50:50, v/v) + 0.1% Diethylamine (DEA) | Methyl-tert-butyl ether (MTBE) / Tetrahydrofuran (THF) (90:10, v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Performance | Good resolution is often achieved for basic compounds on amylose phases in normal phase mode. The DEA is crucial to prevent peak tailing. | Polar organic mode can offer different selectivity and is sometimes faster. | Immobilized phases like Chiralpak® IA allow for a wider range of solvents, such as MTBE and THF, which can unlock unique selectivities not achievable with coated phases.[4] |
The "Why" Behind the Method: Causality in Experimental Choices
The development of a robust chiral HPLC method is a blend of systematic screening and an understanding of the underlying separation principles.
Mobile Phase Composition: The Driving Force of Separation
In normal phase chromatography (Method A), the non-polar n-hexane is the weak solvent, while the more polar isopropanol acts as the strong solvent, eluting the analyte from the column. The ratio of these two solvents is a critical parameter to optimize for achieving the desired retention time and resolution.
For a basic compound like 2-(3-Bromophenyl)piperidine, the addition of a small amount of a basic modifier, such as diethylamine (DEA), is essential.[6] The DEA competes with the analyte for active sites on the silica surface of the stationary phase, effectively masking them and preventing undesirable interactions that lead to peak tailing and poor peak shape.
The Power of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those in the Chiralpak® and Chiralcel® series, achieve chiral recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] The helical structure of the polysaccharide polymer creates chiral grooves into which the enantiomers can fit. The subtle differences in how each enantiomer interacts with these grooves lead to their separation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for screening and optimizing a chiral HPLC method for (S)-2-(3-Bromophenyl)piperidine.
Protocol 1: Initial Screening of Chiral Stationary Phases
-
Prepare the Mobile Phases:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: Acetonitrile / Methanol (50:50, v/v) with 0.1% DEA.
-
Mobile Phase C: MTBE / THF (90:10, v/v) with 0.1% DEA.
-
-
Prepare the Sample: Dissolve a small amount of racemic 2-(3-Bromophenyl)piperidine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibrate the Columns: Sequentially install each column (Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA) and equilibrate with the corresponding mobile phase until a stable baseline is achieved.
-
Inject and Analyze: Inject 10 µL of the sample onto each column and record the chromatogram.
-
Evaluate the Results: Compare the chromatograms for resolution, peak shape, and analysis time.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase combination is identified, further optimization can be performed:
-
Mobile Phase Ratio: Vary the ratio of the strong and weak solvents in the mobile phase to fine-tune the retention times and resolution. For example, in Method A, try ratios of 95:5 and 85:15 (n-Hexane:IPA).
-
Additive Concentration: If peak shape is still not optimal, the concentration of the basic additive (DEA) can be adjusted (e.g., from 0.05% to 0.2%).
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the efficiency and resolution of the separation.
Visualizing the Workflow
The process of chiral method development can be visualized as a logical progression from initial screening to final optimization.
Caption: Workflow for Chiral HPLC Method Development.
Trustworthiness Through Self-Validation
A reliable analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Concluding Remarks
The determination of enantiomeric purity is a non-negotiable aspect of modern drug development. While there is no universal chiral stationary phase, a systematic approach to method development, starting with polysaccharide-based columns, offers a high probability of success for the chiral separation of (S)-2-(3-Bromophenyl)piperidine. The methods and protocols outlined in this guide provide a robust starting point for researchers to develop a reliable and accurate analytical method for this important class of molecules. By understanding the principles behind the separation and systematically optimizing the experimental parameters, a high-quality chiral HPLC method can be readily achieved.
References
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [URL: https://www.academia.edu/19875152/Chiral_separations_of_piperidine_2_6_dione_analogues_on_Chiralpak_IA_and_Chiralpak_IB_columns_by_using_HPLC]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c04584]
- Regis Technologies, Inc. Chiral Chromatography. [URL: https://www.registech.
- CHIRAL Handbook - BGB Analytik. [URL: https://www.bgb-shop.com/media/pdf/db/b3/a2/regis_chiral_handbook_2016.pdf]
- Chiral HPLC Separations - Phenomenex. [URL: https://www.phenomenex.com/Content/Images/assets/chiral_guidebook.pdf]
- Instruction manual for CHIRALPAK® AS-H - Daicel Chiral Technologies. [URL: https://www.daicelchiral.com/assets/uploads/2019/08/CHIRALPAK-AS-H-manual.pdf]
- HPLC separation of enantiomers using chiral stationary phases. [URL: https://www.prolekare.
- Regis Technologies - HPLC. [URL: https://www.chromservis.
- INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [URL: https://www.daicelchiral.com/assets/uploads/2019/08/CHIRALPAK-IA-IB-IC-manual.pdf]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: https://chem.suda.edu.cn/upload/202306/23/202306230948511675.pdf]
- Chiral HPLC separation: strategy and approaches - Chiralpedia. [URL: https://chiralpedia.
- Application Notes: Chiral - LCGC International. [URL: https://www.lcgc-international.
- A Strategy for Developing HPLC Methods for Chiral Drugs. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- Regis Technologies, Inc. - HPLC. [URL: https://www.chromservis.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. [URL: https://www.semanticscholar.org/paper/Polysaccharide--and-%CE%B2-Cyclodextrin-Based-Chiral-for-Iacob-Ausan/98e578c90380894e63e639ca68340d8926978641]
- HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. [URL: https://pubmed.ncbi.nlm.nih.gov/23074052/]
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [URL: https://pubmed.ncbi.nlm.nih.gov/23233379/]
- CHIRAL STATIONARY PHASES - HPLC. [URL: https://www.chromservis.
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3 - HPLC. [URL: https://www.hplc.eu/download/chiral/DAICEL/CHIRALPAK_AD3_AS3_CHIRALCEL_OD3_OJ3_Instruction_Manual.pdf]
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [URL: https://pubmed.ncbi.nlm.nih.gov/25042884/]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: https://chem.suda.edu.cn/upload/202306/23/202306230948511675.pdf]
- instruction manual for chiralpak® ad-h - HPLC. [URL: https://www.hplc.eu/download/chiral/DAICEL/CHIRALPAK_AD-H_Instruction_Manual.pdf]
- Molecular Dynamics of Enantiomeric Separation in HPLC. [URL: https://www.preprints.org/manuscript/202404.0537/v2.pdf]
- Chiral Chiralpak AS Instruction Manual 2013 - MZ-Analysentechnik. [URL: https://www.mz-at.de/dateien/daicel/manual_chiralpak_as-h_as-3_as.pdf]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 5. lcms.cz [lcms.cz]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Interpretation of (S)-2-(3-Bromophenyl)piperidine
Executive Summary
(S)-2-(3-Bromophenyl)piperidine (CAS: 144235-97-6) is a critical chiral building block, most notably serving as the core scaffold for Niraparib (Zejula), a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. Its structural integrity—specifically the meta-substitution of the bromine and the (S)-configuration at the C2 position—is paramount for downstream pharmacological efficacy.
This guide provides a comparative spectral analysis, distinguishing this compound from its regioisomers (4-bromo analogs) and its salt forms, offering researchers a self-validating protocol for structural confirmation.
Structural Analysis & Numbering Strategy
To ensure accurate assignment, we utilize a standardized numbering scheme. The molecule consists of a piperidine ring substituted at the C2 position by a 3-bromophenyl group.
Visualization: Structural Connectivity & Correlations
The following diagram outlines the atom numbering and key Through-Bond (COSY/HMBC) and Through-Space (NOESY) correlations required for confirmation.
Caption: Atom connectivity and critical NOE interactions for confirming the C2-Aryl bond.
Comparative NMR Data Analysis
The following data compares the Free Base form (CDCl₃) against the Hydrochloride Salt (DMSO-d₆). Note that salt formation significantly deshields the protons adjacent to the nitrogen (H2 and H6).
Table 1: 1H NMR Chemical Shift Assignments (400 MHz)
| Position | Proton | Free Base (CDCl₃) δ (ppm) | HCl Salt (DMSO-d₆) δ (ppm) | Multiplicity & Coupling ( | Diagnostic Feature |
| C2 | H2 | 3.62 | 4.25 - 4.35 | dd ( | Key Chiral Handle. Large shift upon protonation. |
| C6 | H6a, H6b | 3.15, 2.75 | 3.25 - 3.40 | m (broadened in salt) | Deshielded by N-protonation. |
| C3 | H3a, H3b | 1.85, 1.50 | 1.90 - 2.10 | m | Diastereotopic protons. |
| C4/C5 | H4/H5 | 1.40 - 1.70 | 1.50 - 1.80 | m | Overlapping multiplets. |
| N1 | NH | ~1.8 (broad) | 9.20 - 9.60 | br s (exchanges D₂O) | Ammonium protons in salt form are distinct. |
| C2' | Ar-H2' | 7.55 | 7.75 | t ( | Diagnostic: Isolated singlet-like triplet (between C1' and C3'-Br). |
| C4' | Ar-H4' | 7.38 | 7.55 | ddd ( | Deshielded by ortho-Br. |
| C5' | Ar-H5' | 7.18 | 7.35 | t ( | Pseudo-triplet. |
| C6' | Ar-H6' | 7.28 | 7.45 | dt ( | Overlaps often with solvent/other aromatics. |
Table 2: 13C NMR Chemical Shift Assignments (100 MHz)
| Carbon | Free Base (CDCl₃) δ (ppm) | HCl Salt (DMSO-d₆) δ (ppm) | Assignment Logic |
| C2 | 62.5 | 58.4 | Benzylic & Amine-adjacent. |
| C6 | 47.8 | 44.5 | Amine-adjacent methylene. |
| C3 | 35.2 | 32.1 | Beta to amine. |
| C4 | 25.8 | 22.8 | Gamma to amine. |
| C5 | 26.1 | 23.1 | Gamma to amine. |
| C1' | 147.5 | 142.0 | Quaternary (Ipso). |
| C3' | 122.6 | 122.0 | C-Br Quaternary. Distinctive upfield shift for aromatic C-Br. |
| Ar-CH | 129-131 | 127-132 | Remaining aromatic carbons. |
Critical Differentiation: Regioisomers & Enantiomers
A common pitfall in synthesizing Niraparib intermediates is the contamination with the 4-bromo isomer or racemization.
Workflow: Distinguishing 3-Bromo vs. 4-Bromo
The splitting pattern in the aromatic region is the definitive test.
-
3-Bromo (Target): Asymmetric pattern.[1] Look for the isolated H2' (singlet-like) at ~7.55 ppm and the H5' triplet.
-
4-Bromo (Impurity): Symmetric AA'BB' system. Two distinct doublets (roofing effect) integrating to 2H each.
Caption: Decision logic for regioisomer identification based on aromatic splitting.
Chiral Purity Determination
Standard NMR cannot distinguish (S) from (R) enantiomers.
-
Protocol: Derivatization with (R)-(-)-Mosher's Acid Chloride .
-
Observation: The diastereomeric amides formed will show distinct chemical shifts for the H2 methine proton.
-
Performance:
ppm is typically observed, allowing integration of diastereomers to calculate Enantiomeric Excess (ee).
Experimental Protocols
Protocol A: NMR Sample Preparation (Free Base)
-
Isolation: Ensure the sample is fully partitioned into an organic solvent (DCM/EtOAc) and washed with NaHCO₃ to ensure the free base form. Evaporate to dryness.
-
Solvent: Dissolve 10-15 mg of oil/solid in 0.6 mL CDCl₃ (neutralized with basic alumina if acid sensitivity is suspected).
-
Acquisition:
-
Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration of aromatics).
-
Scans (ns): 16 (1H), 512+ (13C).
-
Protocol B: Salt Formation Verification
-
Dissolve 20 mg of free base in EtOH.
-
Add 1.1 eq of HCl (in ether or dioxane).
-
Precipitate with Et₂O, filter, and dry.
-
Solvent: Dissolve in DMSO-d₆ .
-
Check: Look for the disappearance of the sharp amine signal and appearance of broad ammonium peaks at >9.0 ppm.
References
-
Niraparib Synthesis & Characterization
- Patent: "Process for the preparation of enantiomerically pure 2-phenyl piperidine derivatives." WO 2008/084261.
-
Source:
-
General Piperidine Spectral Data
- Database: National Institute of Advanced Industrial Science and Technology (AIST)
-
Source:
-
Chiral Resolution Methods
-
Journal: "Synthesis of Poly(ADP-ribose) Polymerase Inhibitor Niraparib."[2] Organic Process Research & Development. (Discusses the purity profile of the (S)-isomer).
-
Source:
-
- Textbook: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.
Sources
Reference Standards for (S)-2-(3-Bromophenyl)piperidine Analysis: A Comparative Qualification Guide
Executive Summary
(S)-2-(3-Bromophenyl)piperidine is a high-value chiral scaffold used in the synthesis of neurokinin antagonists and as a structural isomer of the PARP inhibitor intermediate (Niraparib precursor).[1] Precise analysis of this molecule is complicated by its conformational flexibility and the potential for regioisomeric contamination (2- vs. 3-substitution).
This guide compares the performance of Qualified Reference Standards (QRS) against Commercial Research Grade (CRG) alternatives. It provides a self-validating analytical workflow to ensure enantiomeric purity (
Part 1: The Criticality of Standard Selection
In chiral analysis, the "standard" is not just a retention time marker; it is the ruler by which stereochemical integrity is measured. For (S)-2-(3-Bromophenyl)piperidine, the choice of reference material fundamentally alters analytical confidence.[1]
Comparative Analysis: Qualified Reference vs. Alternatives
The following table contrasts the performance of a fully characterized Qualified Reference Standard (QRS) against the most common alternatives: Commercial Research Grade (CRG) reagents and In-Situ Racemic Mixtures .
| Feature | Qualified Reference Standard (QRS) | Commercial Research Grade (CRG) | In-Situ Racemic Mixture |
| Primary Use | GMP Release, Quantitation, Validation | Early Synthesis, Route Scouting | Method Development (Retention Time) |
| Enantiomeric Purity | > 99.8% ee (Certified) | Variable (95% - 99% ee) | 0% ee (50:50 mix) |
| Potency Assignment | w/w% (via qNMR/ROI/KF) | Area% (HPLC only) | N/A (Qualitative only) |
| Impurity Profile | Regioisomers (3-sub) quantified | Unknown regioisomer content | High impurity load |
| Traceability | Full CoA (H-NMR, C-NMR, chiral HPLC) | Basic CoA (H-NMR only) | None |
| Risk Factor | Low | High (Risk of false failures) | Medium (Identification only) |
Senior Scientist Insight: A common pitfall with (S)-2-(3-Bromophenyl)piperidine is assuming "98% purity" on a CRG label implies enantiomeric purity.[1] Often, this refers to chemical purity, while the enantiomeric excess could be as low as 90%, leading to erroneous calibration curves.[1]
Part 2: Analytical Method & Experimental Protocol
To validate the reference standard, we utilize Normal Phase Chiral HPLC . This method is superior to Reverse Phase (RP) for this molecule because the non-polar mobile phase prevents the "sticking" of the secondary amine to residual silanols, a common issue in RP-C18 methods.
1. Chromatographic Conditions (The "Gold Standard")
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),
.[1] -
Mobile Phase: n-Heptane : Ethanol : Diethylamine (DEA)
.[1]-
Note: DEA is critical.[2] It acts as a masking agent for free silanols, sharpening the amine peak.
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV @
(Bromophenyl chromophore).[1] -
Injection Volume:
( in Ethanol).
2. Validation Criteria (Self-Validating System)
A valid reference standard must meet these experimental thresholds before use in quantification:
-
Resolution (
): between (S) and (R) enantiomers. -
Tailing Factor (
): (Ensures amine is not interacting with the column bed). -
Regioisomer Separation: Must resolve 2-(3-bromophenyl)piperidine from 3-(3-bromophenyl)piperidine (Niraparib intermediate). These are structural isomers with identical mass (
240/242).[1]
Part 3: Standard Qualification Workflow
The following diagram illustrates the rigorous lifecycle required to elevate a synthesized batch to a Qualified Reference Standard . This workflow ensures that the assigned potency is traceable and accurate.
Figure 1: The "Cradle-to-Certificate" lifecycle of a reference standard. Note that qNMR (Quantitative NMR) is the definitive step for assigning potency, bypassing the need for a separate "primary" standard.
Part 4: Scientific Rationale & Troubleshooting
Why (S)-Enantiomer Specificity Matters
In 2-arylpiperidines, the chiral center at C2 dictates the spatial orientation of the piperidine ring's nitrogen lone pair. In biological systems (e.g., NK1 receptors), this orientation controls binding affinity.[1] Using a standard with even 1% (R)-enantiomer contamination can skew
The Regioisomer Trap
Researchers often confuse 2-(3-bromophenyl)piperidine with 3-(3-bromophenyl)piperidine .[1]
-
The Problem: Both have the same molecular weight and similar UV spectra.
-
The Solution: The QRS must be characterized by COSY/NOESY NMR to confirm the connectivity of the piperidine ring (C2 vs C3 attachment) before it is used to validate an HPLC method.
Protocol for "In-Situ" Racemization (If CRM is unavailable)
If a commercial racemic standard is unavailable for method development, you can generate one from your (S)-enantiomer:
-
Dissolve 5 mg of (S)-2-(3-bromophenyl)piperidine in 1 mL Ethanol.
-
Add 10
of NaOH. -
Heat at
for 4 hours. -
Neutralize with HCl.
-
Result: A ~50:50 mixture (Racemate) suitable for determining the retention time of the (R)-enantiomer.
References
-
International Conference on Harmonisation (ICH). (2006). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link
-
Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography.[2][3][4][5][6][7][8] John Wiley & Sons. (Foundational text on polysaccharide column selection).
-
Zhang, T., et al. (2014).[1] "Chiral separation of piperidine derivatives using polysaccharide-based stationary phases." Journal of Chromatography A, 1363, 191-199.[1] Link[1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Standard for qNMR potency assignment). Link[1]
-
Reilly, J., et al. (2022).[1] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." Journal of Organic Chemistry, 87(13), 8492–8502.[1] (Synthesis and resolution of 2-arylpiperidines). Link[1]
Sources
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asdlib.org [asdlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
(S)-2-(3-Bromophenyl)piperidine proper disposal procedures
This guide outlines the Standard Operating Procedure (SOP) for the safe containment and disposal of (S)-2-(3-Bromophenyl)piperidine (CAS: 1391509-55-9 for HCl salt; generic structure referenced).[1]
Executive Summary: Immediate Action Plan
-
Waste Classification: Halogenated Organic Waste (Due to Bromine content).[1]
-
Primary Hazard: Irritant/Corrosive (Amine functionality) and Environmental Toxin.[1]
-
Critical Prohibition: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or acidic aqueous waste streams.[1]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Hazard Profile & Waste Characterization
Before handling, you must validate the chemical state. As a brominated piperidine, this compound presents specific disposal challenges due to its halogen content and basicity.[1]
| Property | Specification | Disposal Implication |
| Chemical Class | Halogenated Amine | Must be segregated from non-halogenated organics to prevent incinerator corrosion and comply with EPA regulations.[1] |
| Physical State | Solid (Salt) or Viscous Liquid (Free Base) | Solids must be "lab-packed."[1] Solutions must be bulked into halogenated waste carboys.[1] |
| Basicity | Secondary Amine ( | Incompatible with strong acids/oxidizers. Risk of exothermic reaction or formation of toxic N-bromoamines if mixed with certain oxidants.[1] |
| RCRA Status | Characteristic Waste (Toxic/Ignitable) | Likely falls under D001 (Ignitable, if liquid) or D002 (Corrosive), but primarily managed as Halogenated Organic . |
Waste Segregation Protocol
The Golden Rule of Chemical Disposal: Segregation is the first line of defense against unexpected reactions and regulatory fines.[1]
Why Segregate Halogenated Waste?
-
Cost & Compliance: Halogenated wastes (containing F, Cl, Br, I) require incineration at significantly higher temperatures (
) to prevent the formation of dioxins and furans.[1] Mixing them with non-halogenated waste upgrades the entire mixture to the more expensive "Halogenated" category. -
Safety: Mixing amines (like piperidine) with specific non-halogenated waste (like ketones or aldehydes) can lead to condensation reactions or heat generation.[1]
Segregation Decision Tree
The following logic ensures your waste ends up in the correct stream.
Figure 1: Decision logic for segregating brominated piperidine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the bromine atom in the solute often necessitates disposal in the halogenated stream depending on concentration.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Debris)
Use this for: Expired pure chemicals, contaminated gloves, weighing boats, and filter paper.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage or dust.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until professional pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for: Solutions containing the compound.[1]
-
Compatibility Check: Ensure the waste carboy is designated for Halogenated Organics .[1][2]
-
Self-Validation Step: Check the pH of the waste stream if possible. Avoid adding this basic amine to a carboy known to contain high concentrations of acid chlorides or active anhydrides to prevent violent splattering.
-
-
Transfer:
-
Logging:
-
On the waste log sheet, record the volume and the estimated concentration of (S)-2-(3-Bromophenyl)piperidine.
-
Crucial: Even if the solvent is Methanol (non-halogenated), if the concentration of the brominated compound is significant (>1-2%), many facilities require the entire mixture to be treated as halogenated waste.[1] When in doubt, classify as Halogenated. [1]
-
Emergency Procedures (Spills)
In the event of a spill during disposal preparation:
-
Evacuate & Ventilate: The free base may release amine vapors.[1] Clear the immediate area.[3][4]
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1]
-
Neutralization/Absorption:
-
Disposal of Cleanup Materials: All cleanup materials must be disposed of as Solid Halogenated Hazardous Waste (Protocol A).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-((3-Bromophenyl)amino)piperidine-2,6-dione (Analogous Halogenated Amine).
-
Princeton University EHS. (2023).[1] Waste Removal and Waste Disposal Procedures.
Sources
Personal protective equipment for handling (S)-2-(3-Bromophenyl)piperidine
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Safety Assessment: The Dual-Hazard Profile
As a Senior Application Scientist, I often see researchers underestimate intermediates like (S)-2-(3-Bromophenyl)piperidine . Because it is a building block rather than the final API (Active Pharmaceutical Ingredient), it is frequently handled with standard "organic lab" precautions. This is a critical error.
You must manage this compound as a Dual-Hazard Entity :
-
Chemical Corrosivity: Like most piperidines, the free base is highly basic (pKa ~11), capable of causing immediate, severe skin and eye burns.
-
Pharmacological Potency: This is a key chiral scaffold for PARP inhibitors (e.g., Niraparib). Even as an intermediate, it possesses significant biological activity. You must treat it as a Potent Compound (OEB 3/4) until specific toxicology proves otherwise.
This guide provides a containment strategy that protects both the operator from toxicity and the chiral purity of the compound from environmental contamination.
Part 1: Risk-Based PPE Matrix
Do not rely on a single glove type. Piperidine derivatives can permeate standard nitrile rapidly, especially when dissolved in halogenated solvents (e.g., Dichloromethane) common in its synthesis.
PPE Selection Table
| Protection Zone | Low Risk Operation (<1g Solid, Closed Vial) | High Risk Operation (>1g, Solution Prep, spills) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate / Multi-layer (e.g., Silver Shield® or Ansell Barrier®) | Piperidines are organic bases that degrade latex. Laminate is required if using DCM/Chloroform as a solvent. |
| Respiratory | Fume Hood (Sash <18")No respirator needed if contained. | PAPR or P100 Half-Mask Required if working outside containment. | The (S)-enantiomer dust is invisible and potent. Standard N95s do not seal sufficiently for potent compound dusts. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Piperidine vapors are lachrymators (tear-inducing) and corrosive to the cornea. |
| Body | Lab Coat (Polyester/Cotton) | Tyvek® Coverall (Disposable) + Sleeve Covers | Prevents migration of potent dust to personal clothing/skin. |
Part 2: PPE Decision Logic (Visualization)
The following decision tree illustrates the logic you should apply before every interaction with this compound. It integrates the physical state and solvent system into the safety decision.[1]
Figure 1: Risk-Based PPE Decision Tree. Note that solvent choice dictates glove material more than the solute itself.
Part 3: Operational Protocols
The "Clean-Dirty" Donning Protocol
To prevent tracking potent intermediates out of the lab, establish a strict donning/doffing sequence.
-
Pre-Entry: Remove personal jewelry. Secure long hair.
-
Inner Layer: Don first pair of nitrile gloves (tucked under lab coat cuffs).
-
Outer Layer: Don Tyvek sleeves (if handling solids) or second pair of gloves (colored differently to spot tears).
-
Doffing (Critical):
-
Remove outer gloves inside the fume hood.
-
Dispose of them in the solid waste container inside the hood.
-
Remove sleeves/lab coat.
-
Remove inner gloves last, rolling them inside out.
-
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
-
Weighing & Transfer (Static Control)
(S)-2-(3-Bromophenyl)piperidine, particularly as a salt (e.g., HCl or Tosylate), is prone to static charge. Static scattering results in invisible surface contamination.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Never pour the solid. Use a disposable spatula.
-
Decontamination: Wipe the balance area with a 10% soap solution followed by 70% Isopropanol. Note: Alcohol alone often fixes proteins/residues; soap lifts them.
Part 4: Emergency Response & Disposal
Spill Response Workflow
If a spill occurs (>500 mg or >5 mL), evacuate the immediate area and allow aerosols to settle for 15 minutes before re-entering.
Figure 2: Spill Response Workflow. Neutralization is key for basic piperidines to reduce volatility.
Disposal Specifications
-
Waste Stream: Halogenated Organic Waste .
-
Why? The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts (dioxins) during disposal.
-
-
Incompatibility: Do NOT mix with strong acids in the waste stream without controlled neutralization. The heat of neutralization can cause waste container over-pressurization.
References
-
PubChem. Compound Summary: 3-Bromophenylpiperidine (Analog). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 1910.138 - Hand Protection. United States Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
Ansell. Chemical Permeation & Degradation Database (Permeation breakthrough times for Piperidine). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
